9H-Fluoren-9-yl isocyanate
Overview
Description
9H-Fluoren-9-yl isocyanate is an organic compound with the molecular formula C14H9NO and a molecular weight of 207.23 g/mol . It is a derivative of fluorene, characterized by the presence of an isocyanate functional group attached to the fluorene backbone. This compound is known for its utility in organic synthesis and material science due to its reactive isocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-yl isocyanate typically involves the reaction of 9H-fluoren-9-ylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include low temperatures to prevent decomposition and ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. Safety measures are paramount due to the toxic nature of phosgene.
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Common Reagents and Conditions:
Amines: React with this compound to form ureas under mild conditions.
Alcohols: React to form carbamates, often requiring a catalyst or elevated temperatures.
Thiols: Form thiocarbamates, typically under basic conditions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Result from the reaction with alcohols.
Thiocarbamates: Produced from the reaction with thiols.
Scientific Research Applications
9H-Fluoren-9-yl isocyanate is widely used in scientific research due to its versatile reactivity:
Organic Synthesis: Utilized as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Bioconjugation: Used in the modification of biomolecules for research in biochemistry and molecular biology.
Analytical Chemistry: Serves as a reagent for the derivatization of analytes to enhance detection and quantification in analytical methods.
Mechanism of Action
The reactivity of 9H-Fluoren-9-yl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, such as amines, alcohols, and thiols, to form stable products. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product .
Comparison with Similar Compounds
9H-Fluoren-2-yl isocyanate: Another isocyanate derivative of fluorene, differing in the position of the isocyanate group.
9H-Fluoren-9-ylamine: The precursor to 9H-Fluoren-9-yl isocyanate, lacking the isocyanate functionality.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for the formation of a wide range of derivatives. Its stability and ease of handling make it a preferred reagent in various synthetic applications compared to other isocyanates .
Properties
IUPAC Name |
9-isocyanato-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUDVRDYVSFUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394896 | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131056-82-1 | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Fluoren-9-yl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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